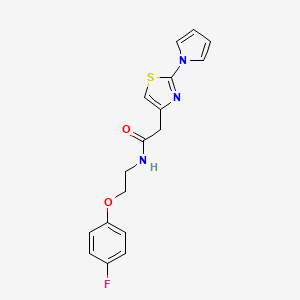

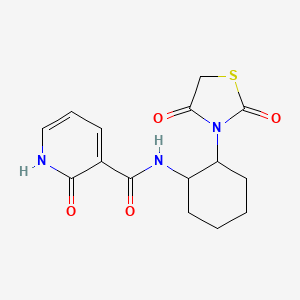

![molecular formula C19H23N5O2 B2549178 8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872843-15-7](/img/structure/B2549178.png)

8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a derivative of imidazol[2,1-f]purinone, which is a class of compounds known for their biological activity, particularly as adenosine receptor antagonists. The structure of this compound suggests potential pharmacological applications, given the known activity of related structures in modulating adenosine receptors.

Synthesis Analysis

The synthesis of imidazole derivatives, such as the one , can be achieved through novel routes as described in the literature. A recent approach involves the Thorpe-Ziegler cyclization of appropriate dinitriles, which has been shown to be an effective method for producing pyrimidines, which are precursors to purines . This method has been extended to synthesize imidazoles, which are valuable intermediates for the synthesis of purines. The use of these intermediates allows for the preparation of derivatives that may not be accessible by other methods .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is crucial for their activity as A(3) adenosine receptor antagonists. Structure-activity relationship (SAR) studies have been conducted on similar structures, evaluating the effects of substitutions at the 1-, 3-, and 8-positions to improve potency and hydrophilicity . These studies often involve computational methods such as docking and 3D-QSAR to investigate the binding disposition of these compounds .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, related compounds have been used in the synthesis of metal-organic frameworks (MOFs). For instance, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to exhibit luminescence sensing capabilities for benzaldehyde-based derivatives . This suggests that the compound may also participate in reactions leading to materials with sensory applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinones are influenced by their molecular structure. The SAR studies mentioned earlier aim to optimize these properties for better pharmacological profiles . Additionally, the luminescence properties of related imidazole-based MOFs indicate that these compounds can have distinct optical properties, which could be explored for the compound . The specific physical and chemical properties of this compound would need to be characterized through experimental studies.

Aplicaciones Científicas De Investigación

Potential in Psychopharmacology : This compound has shown promise in the field of psychopharmacology. Studies indicate that derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione demonstrate potent serotonin 5-HT(1A) receptor ligand activity. Some derivatives have shown anxiolytic-like and antidepressant-like activities in preclinical studies, comparable to known drugs like Diazepam and Imipramine (Zagórska et al., 2009), (Zagórska et al., 2015).

Role in Adenosine Receptor Antagonism : This chemical has been identified as a potent and selective antagonist of the A3 adenosine receptors. Such antagonists are valuable in exploring therapeutic strategies for conditions where adenosine receptor modulation is key (Baraldi et al., 2005).

Phosphodiesterase Inhibition : Certain derivatives have been synthesized and evaluated for their inhibitory potency on phosphodiesterases, PDE4B1 and PDE10A. Understanding these interactions is crucial in the development of new pharmacological agents (Zagórska et al., 2016).

Synthesis and Chemical Properties : Research has also been conducted on various methods of synthesis of related compounds, providing insights into the chemical properties and potential applications of this compound in different fields (Khaliullin & Klen, 2010), (Khaliullin & Klen, 2009).

Molecular Docking Studies : Studies involving molecular docking have provided insights into the potential receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors, which are critical in the development of psychiatric drugs (Zagórska et al., 2015).

Propiedades

IUPAC Name |

6-(3,5-dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-5-6-24-17(25)15-16(21(4)19(24)26)20-18-22(7-8-23(15)18)14-10-12(2)9-13(3)11-14/h9-11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIKOUUVUIPTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC(=C4)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

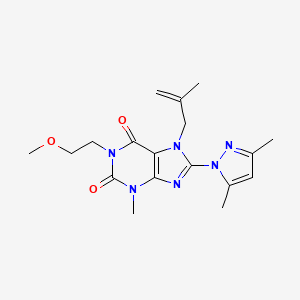

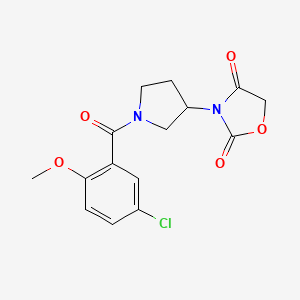

![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

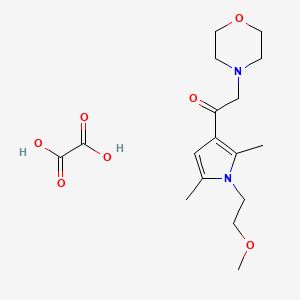

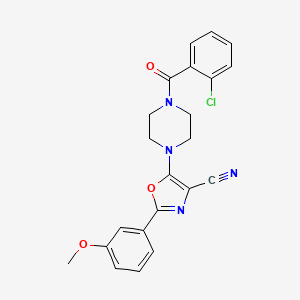

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)

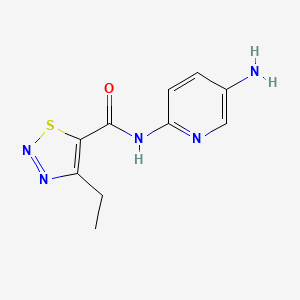

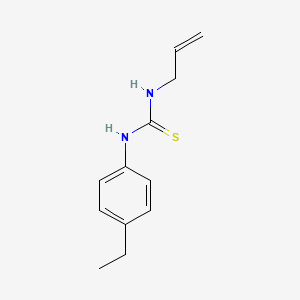

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2549101.png)

![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)

![2-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]piperazin-1-yl]acetic acid](/img/structure/B2549105.png)

![methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2549110.png)